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An In-depth Analysis of the Initial Human Safety, Tolerability, and Pharmacokinetic Profile of a
Pioneering HIV-1 Integrase Inhibitor

This technical guide provides a comprehensive overview of the Phase | clinical trial results for
S-1360, an investigational HIV-1 integrase inhibitor. Developed through a joint venture between
Shionogi and GlaxoSmithKline, S-1360 was among the first in its class to enter clinical trials.
Although its development was discontinued in 2003, the data from its initial human studies offer
valuable insights for researchers, scientists, and drug development professionals in the field of
antiretroviral therapy.

Introduction

S-1360 is an HIV integrase inhibitor, a class of antiretroviral drugs that targets the integrase
enzyme, essential for the replication of HIV by inserting the viral DNA into the host cell's
genome.[1] At the time of its development, S-1360 represented a novel mechanism of action
against HIV. In preclinical studies, S-1360 demonstrated potent anti-HIV activity with an EC50
of 63 ng/mL.[2] Following these promising in vitro results, a Phase I clinical trial was initiated to
evaluate the safety, tolerability, and pharmacokinetics of S-1360 in healthy human volunteers.
Phase Il trials were ongoing as of October 2002.[1]

Phase I Clinical Trial Results
Study Design and Methodology

The Phase | study was a randomized, double-blind, placebo-controlled, parallel-group,
escalating multiple-dose trial conducted in healthy volunteers under fed conditions.[2] A total of
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24 subjects were enrolled, with 18 receiving S-1360 and 6 receiving a placebo.[2] The study
evaluated three escalating dose levels of S-1360 administered orally every 12 hours (q12h).

The dosing schedule was as follows:

e Day 1 and Day 14: Single dose administration.
e Day 2: No dose administered.

e Day 3 to Day 13: Twice-daily (g12h) dosing.

Pharmacokinetic profiles were assessed on Day 1 and Day 14, with single pre-dose samples
taken on Days 12 and 13. Clinical laboratory evaluations were conducted at pre-dose, and on
Days 5, 9, and 16, as well as at a follow-up visit. Electrocardiograms (ECGs) were performed at
baseline, on Days 1, 9, and 14 (pre-dose and 2 hours post-morning dose), and at follow-up.

Pharmacokinetic Profile

S-1360 was readily absorbed following oral administration. On Day 14, after multiple doses, the
concentration-time profiles showed a biexponential decline after reaching the maximum
concentration (Cmax). Repeat dosing every 12 hours did not lead to significant accumulation of
the drug. In vivo, S-1360 was highly bound to plasma proteins.

Table 1: Summary of Pharmacokinetic Parameters of S-1360 in Healthy Volunteers (Day 14)

Parameter 500 mg q12h 1000 mg q12h 2000 mg q12h
Mean Cmax (ug/mL) - 4.75-15.6
Median tmax (hours) - 2.25-3
Mean Terminal

o 7.7-16
Elimination t¥2 (hours)
Plasma Protein

98.23 - 99.98

Binding (%)

Note: The available data provides a range for Cmax and t%2 across the dose groups but does
not specify the values for each cohort.
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Safety and Tolerability

S-1360 was generally well-tolerated in healthy volunteers. There were no serious adverse
events reported during the study. Mild to moderate treatment-emergent adverse events were
experienced by 56% (10 out of 18) of subjects who received S-1360 and 50% (3 out of 6) of
subjects who received the placebo. The most frequently reported adverse event was
headache.

Table 2: Incidence of Treatment-Emergent Adverse Events

S-1360 (n=18) Placebo (n=6)

Subjects with at least one

10 (56%) 3 (50%)
Adverse Event (%)

Most Frequent Adverse Event Headache Not Specified

Experimental Protocols

Detailed experimental protocols for the bioanalytical methods used to determine S-1360
plasma concentrations and for the specific safety laboratory assays are not publicly available.
Standard clinical trial methodologies for Phase | studies would have been followed, including:

o Pharmacokinetic Sampling: Collection of whole blood samples at predefined time points
before and after drug administration. Plasma would be separated by centrifugation and
stored frozen until analysis.

« Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass
spectrometry (HPLC-MS/MS) method would typically be used to quantify the concentration
of S-1360 in plasma samples.

o Safety Monitoring: Standard clinical laboratory tests would include hematology, clinical
chemistry, and urinalysis. Vital signs and ECGs would be monitored at regular intervals.

Visualizations
Signaling Pathway

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the mechanism of action of HIV-1 integrase and the inhibitory
effect of S-1360.

HIV-1 Lifecycle

Reverse
Transcriptase

Viral RNA

Forms Pre-integration
Viral DNA Complex
i rand Transfer >
Integrated Provirus Strand Transfe! —.

Transcription &
Translation

Host Cell

New Virus Particles
5-1360 Inhibits
Host Cell DNA |-

Click to download full resolution via product page
Mechanism of Action of S-1360.

Experimental Workflow

The workflow of the S-1360 Phase | clinical trial is depicted in the following diagram.
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S-1360 Phase | Clinical Trial Workflow.
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Conclusion

The Phase | clinical trial of S-1360 demonstrated that the drug was well-tolerated in healthy
volunteers and exhibited an acceptable pharmacokinetic profile. These initial findings
supported the progression of S-1360 into further clinical studies in HIV-positive individuals.
Although the development of S-1360 was ultimately halted, the early clinical data for this
pioneering HIV-1 integrase inhibitor contributed to the foundational knowledge for this important
class of antiretroviral drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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